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Cyanine7.5 hydrazide

Cat. No.: B1192618
M. Wt: 735.84
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Near-Infrared Fluorescent Probes in Scientific Research

Near-infrared fluorescent probes typically emit light in the spectral region between 700 and 900 nm. This range offers several key advantages for biological imaging compared to probes operating in the visible spectrum. Biological tissues exhibit lower autofluorescence in the NIR window, which leads to improved signal-to-noise ratios. lumiprobe.comomichem.commedkoo.com Furthermore, NIR light penetrates deeper into tissues with less scattering and absorption by endogenous molecules like hemoglobin and water, allowing for imaging at greater depths within living organisms. lumiprobe.comomichem.commedkoo.combroadpharm.com These characteristics make NIR fluorescent probes particularly well-suited for in vivo imaging and other applications requiring deep tissue penetration and minimal background interference. broadpharm.comglpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com

Rationale for Utilizing Cyanine7.5 Hydrazide in Advanced Biological Studies

This compound is a carbonyl-reactive derivative of the Cyanine7.5 near-infrared fluorophore. glpbio.comlunanano.cainterchim.fr Its utility in advanced biological studies stems from its spectral properties and its specific reactivity. The dye exhibits excitation and emission maxima in the near-infrared region, specifically around 788 nm and 808 nm, respectively. lunanano.cainterchim.frglpbio.com These wavelengths fall within the optimal window for deep tissue penetration. This compound also possesses a relatively high quantum yield of fluorescence compared to some other NIR dyes like indocyanine green (ICG), contributing to brighter signals. glpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com

The presence of the hydrazide functional group makes this compound particularly useful for labeling molecules containing carbonyl groups (aldehydes and ketones). glpbio.comlunanano.cainterchim.fr This reactivity is exploited in various biological applications, such as the labeling of antibodies after periodate (B1199274) oxidation of their carbohydrate moieties, or the labeling of saccharides. glpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com This specific labeling capability allows researchers to selectively target and visualize biomolecules of interest within complex biological environments.

Historical Context and Evolution within the Cyanine (B1664457) Dye Family

The history of cyanine dyes dates back over a century, with their initial applications primarily in the photographic industry as photosensitizers to extend the sensitivity range of photographic emulsions into longer wavelengths. The fundamental structure of cyanine dyes involves a conjugated system of alternating single and double bonds connecting two nitrogen centers, often part of heterocyclic systems. The length of this polymethine chain influences the spectral properties, with longer chains generally leading to absorption and emission at longer wavelengths.

Over time, the unique optical properties and structural tunability of cyanine dyes led to their exploration for other applications, including textile dyeing, although their light instability was a limitation in some early uses. The development of more stable and functionalized cyanine dyes paved the way for their widespread adoption in biological research. The "Cy" series of dyes, which includes Cy3, Cy5, Cy7, and Cy7.5, represents a significant evolution, designed with improved properties like increased brightness and photostability for biomedical applications. Cyanine7.5, as a member of this family, was developed to operate in the near-infrared region, building upon the foundational chemistry of earlier cyanine dyes to enable imaging with better tissue penetration. The introduction of reactive groups like the hydrazide moiety further expanded their utility for site-specific labeling of biomolecules. glpbio.comlunanano.cainterchim.fr

Scope and Significance of Current Research on this compound

Current research utilizing this compound spans various areas of biological and biomedical investigation, largely centered on its application as a fluorescent label for imaging and detection. Its ability to react with carbonyl groups makes it valuable for studying glycoproteins, oxidized proteins, and saccharides. glpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com This includes applications in labeling antibodies for immunofluorescence-based techniques and potentially for tracking modified biomolecules in cells and tissues. glpbio.comlunanano.cainterchim.fr

The favorable NIR spectral properties of this compound make it particularly significant for in vivo imaging studies, where deep tissue penetration and reduced autofluorescence are critical for obtaining clear signals. glpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com Research findings often highlight its use in visualizing biological targets within living organisms, contributing to studies in areas such as disease progression, targeted delivery of labeled molecules, and monitoring biological processes in a non-invasive manner. The ongoing development and application of this compound underscore its importance as a versatile NIR fluorescent probe in advancing our understanding of complex biological systems.

Here is a summary of key properties of this compound:

PropertyValueSource
Molecular FormulaC₄₅H₅₂Cl₂N₄O lunanano.caglpbio.com
Molecular Weight735.82 lunanano.caglpbio.com
AppearanceGreen powder / Dark blue powder lunanano.caglpbio.com
Excitation Maximum (λₑₓ)788 nm lunanano.cainterchim.frglpbio.com
Emission Maximum (λₑₘ)808 nm lunanano.cainterchim.frglpbio.com
Extinction Coefficient (ε)223000 L⋅mol⁻¹⋅cm⁻¹ lunanano.cainterchim.fr
Fluorescence Quantum Yield (Φ)0.1 / Higher than ICG interchim.fr, glpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com
SolubilityModerate in water, good in polar organic solvents (DMF, DMSO, alcohols) lumiprobe.comlunanano.caglpbio.commedchemexpress.com
ReactivityCarbonyl groups (aldehydes and ketones) glpbio.comlunanano.cainterchim.frglpbio.commedchemexpress.com

Properties

Molecular Weight

735.84

IUPAC Name

N/A

SMILES

CC1(C)/C(N(C)C2=CC=C3C(C=CC=C3)=C21)=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(N[NH3+])=O)C6=CC=C7C(C=CC=C7)=C6C5(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 hydrazide

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies of Cyanine7.5 Hydrazide

General Principles of Cyanine (B1664457) Dye Synthesis Relevant to the Cyanine7.5 Framework

Cyanine dyes are characterized by two nitrogen-containing heterocyclic moieties linked by a polymethine bridge. The length of this conjugated bridge is a primary determinant of the dye's absorption and emission wavelengths, with longer chains resulting in a bathochromic (red) shift. nih.gov For heptamethine cyanine dyes like Cyanine7.5, this results in fluorescence in the near-infrared spectrum. nih.gov

The synthesis of the core cyanine framework typically involves the condensation of two heterocyclic quaternary salts. nih.govresearchgate.net For asymmetrical cyanine dyes, the synthesis is often a stepwise process. First, a hemicyanine intermediate is formed from one quaternary salt, which then reacts with a second, different quaternary salt to yield the final asymmetrical dye. nih.gov Symmetrical pentamethine dyes, for instance, are generally synthesized using malonaldehyde bis(phenylimine) derivatives in basic conditions with two equivalents of a quinoline-containing salt. nih.gov The general structure of cyanine dyes allows for a wide range of absorption and fluorescence wavelengths, from the visible to the infrared spectrum, by adding to the covalent bond chain, which increases the absorption by approximately 100 nm per bond. nih.gov

Targeted Synthesis of the Hydrazide Functionality for Reactive Probes

The introduction of a hydrazide group (-CONHNH₂) onto the Cyanine7.5 scaffold transforms it into a reactive probe capable of covalent attachment to other molecules. A common synthetic approach involves a multi-step process that begins with the synthesis of the basic cyanine structure. This is followed by a crucial hydrazinylation step where the Cyanine7.5 core, activated with a suitable leaving group, is reacted with a hydrazine (B178648) derivative. This reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) under controlled temperature and pH to ensure the specific and efficient formation of the desired hydrazide-functionalized product.

The hydrazide functional group is particularly useful as it selectively reacts with aldehyde or ketone groups under mildly acidic conditions (pH 5–6) to form stable hydrazone bonds. This reactivity makes Cyanine7.5 hydrazide an ideal tool for labeling glycoproteins and glycans, as the sugar residues can be oxidized with periodate (B1199274) to generate aldehydes. lumiprobe.com This carbonyl-reactive nature also allows for the labeling of other biomolecules containing aldehydes or ketones. lumiprobe.comapp17.comlunanano.ca The synthesis of hydrazide derivatives can be achieved through various methods, including the reaction of esters with hydrazine hydrate (B1144303) or the condensation of acyl hydrazides with aldehydes or ketones. mdpi.com

Derivatization Techniques for Enhancing Research Utility

To improve the performance and expand the applications of this compound in biological research, several derivatization techniques are employed.

A significant challenge with many cyanine dyes is their limited solubility in aqueous environments, which can lead to aggregation and reduced fluorescence. Sulfonation, the introduction of sulfonate groups (-SO₃⁻), is a widely used strategy to increase the water solubility of Cyanine7.5. medchemexpress.com Sulfonated cyanine dyes, such as sulfo-Cyanine7.5, exhibit enhanced performance in aqueous solutions, making them highly suitable for biological applications. medchemexpress.comaxispharm.comaxispharm.com The increased hydrophilicity prevents aggregation and improves the stability of the fluorescently labeled products. Sulfo-Cy7.5 derivatives are available with various reactive groups, including carboxylic acids and amines, further expanding their utility. broadpharm.combroadpharm.com

Derivative Key Feature Application Benefit
sulfo-Cyanine7.5Increased water solubilitySuitable for use in aqueous biological media
sulfo-Cyanine7.5 carboxylic acidHydrophilic with a reactive carboxyl groupEnables conjugation to primary amines in aqueous solutions
sulfo-Cyanine7.5 amineHydrophilic with a reactive amino groupEnables conjugation to activated carboxylic acids in aqueous solutions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The introduction of alkyne and azide (B81097) functional groups onto the Cyanine7.5 framework allows for its participation in bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgrsc.orgmdpi.comresearchgate.net These "click chemistry" reactions are highly efficient and specific, enabling the precise labeling of biomolecules in complex biological environments. acs.orgrsc.org Cyanine7.5 derivatives functionalized with terminal alkynes or azides are commercially available and are used for multimodal bioorthogonal imaging. rsc.orglumiprobe.com

Reaction Key Reactants Advantages
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Azide, Alkyne, Copper(I) catalystHigh reaction rate and regioselectivity
Strain-promoted azide-alkyne cycloaddition (SPAAC)Azide, CyclooctyneCopper-free, suitable for live-cell imaging
Staudinger LigationAzide, PhosphineCatalyst-free, high selectivity

The introduction of a carboxylic acid (-COOH) group onto the Cyanine7.5 dye provides a versatile handle for conjugation to a wide range of biomolecules, particularly those containing primary amine groups, such as proteins and antibodies. medchemexpress.comaxispharm.com The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate the formation of a stable amide bond with the amine. lumiprobe.comantibodies.com Cyanine7.5 carboxylic acid and its sulfonated, more water-soluble counterpart, sulfo-Cyanine7.5 carboxylic acid, are widely used for this purpose. medchemexpress.combroadpharm.comlumiprobe.com

Bioconjugation Methodologies Employing Cyanine7.5 Hydrazide

Fundamental Principles of Hydrazone Formation in Bioconjugation

The conjugation of Cyanine7.5 hydrazide to biomolecules is primarily achieved through the formation of a hydrazone bond. This chemical ligation strategy is widely employed due to its specificity and the stability of the resulting conjugate under physiological conditions.

The formation of a hydrazone bond is a condensation reaction between a hydrazide and an aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate, followed by dehydration to yield the hydrazone. The kinetics of this reaction are influenced by several factors, including the electronic properties of the reactants and the pH of the reaction medium.

The reaction rate can be significantly accelerated by the presence of nucleophilic catalysts, such as aniline (B41778). Aniline catalysis proceeds by forming a transient, more reactive Schiff base with the carbonyl compound, which is then readily displaced by the hydrazide. thermofisher.com While specific kinetic data for this compound is not extensively published, studies on similar hydrazone formation reactions show that reaction rates can vary by orders of magnitude depending on the specific reactants and conditions. tudelft.nl For instance, some hydrazone formation reactions benefit significantly from aniline catalysis, with rate increases of over 20-fold, while others show little to no rate enhancement. tudelft.nl

The hydrazone linkage is generally stable, but the reaction is reversible, particularly under acidic conditions. nih.gov The equilibrium of the reaction favors the formation of the hydrazone under neutral or slightly acidic pH. The stability of the hydrazone bond is influenced by the structure of both the hydrazide and the carbonyl compound. Aromatic aldehydes, for instance, tend to form more stable hydrazones compared to aliphatic aldehydes due to the conjugation of the pi bonds of the C=N bond with the aromatic ring. nih.gov

Table 1: Factors Influencing Hydrazone Formation Kinetics and Equilibrium

FactorInfluence on Reaction RateInfluence on Equilibrium
pH Optimal in the slightly acidic range (pH 5-6)Favors hydrazone formation at neutral to slightly acidic pH
Catalyst (e.g., Aniline) Can significantly increase the reaction rateDoes not affect the equilibrium position
Reactant Structure Electron-withdrawing groups on the aldehyde can increase reactivityAromatic aldehydes generally form more stable hydrazones
Temperature Higher temperatures generally increase the reaction rateMay shift the equilibrium, depending on the reaction enthalpy

Influence of Reaction Conditions on Conjugate Formation and Stability

The formation and stability of this compound conjugates are highly dependent on the reaction conditions. Careful control of these parameters is crucial for efficient and stable labeling of biomolecules.

The pH of the reaction medium is a critical factor. The reaction between a hydrazide and a carbonyl group is most efficient under mildly acidic conditions, typically between pH 5 and 6. This pH range provides a balance between the protonation of the carbonyl group, which enhances its electrophilicity, and the nucleophilicity of the hydrazide.

Temperature also plays a role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, the stability of the biomolecule being labeled must be taken into consideration, and reactions are often carried out at room temperature or even at 4°C to preserve the integrity of the biomolecule.

The stability of the resulting hydrazone bond is also pH-dependent. While generally stable at physiological pH (around 7.4), hydrazone linkages can undergo hydrolysis under acidic conditions. nih.gov This pH-sensitive lability can be advantageous in applications such as targeted drug delivery, where the release of a therapeutic agent is desired in the acidic environment of a tumor.

Table 2: Typical Reaction Conditions for this compound Bioconjugation

ParameterRecommended Range/ConditionRationale
pH 5.0 - 6.0Optimal for hydrazone formation
Temperature 4°C to Room TemperatureBalances reaction rate with biomolecule stability
Molar Ratio 10-20 molar excess of this compoundDrives the reaction towards product formation and minimizes non-specific binding
Incubation Time 2 - 16 hoursAllows for sufficient reaction completion
Buffer Sodium acetate (B1210297) bufferCommonly used buffer for this pH range

Strategic Labeling of Biomolecules with this compound

This compound is a versatile tool for the fluorescent labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids. The labeling strategy typically involves the generation or presence of a carbonyl group on the target biomolecule.

A common method for labeling antibodies and other glycoproteins with this compound involves the oxidation of their carbohydrate moieties to generate aldehyde groups. lumiprobe.comlumiprobe.com This is often achieved through mild periodate (B1199274) oxidation, which cleaves the vicinal diols present in sugar residues to form aldehydes. lumiprobe.com A key advantage of this method for antibody labeling is that the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thus preserving the antibody's functionality. lumiprobe.com

The number of aldehyde groups generated per antibody can be controlled by adjusting the reaction conditions of the periodate oxidation, such as the concentration of sodium periodate, pH, temperature, and reaction time. nih.gov This allows for a degree of control over the number of this compound molecules conjugated to each antibody. Following oxidation, the antibody is reacted with this compound to form a stable hydrazone linkage.

Protein carbonylation, which can occur under conditions of oxidative stress, also results in the formation of aldehyde and ketone groups on protein side chains. nih.govnih.gov These carbonyl groups can be targeted for labeling with this compound, providing a method for the detection and quantification of protein oxidation.

Table 3: Research Findings on Antibody and Protein Labeling with Hydrazides

BiomoleculeLabeling StrategyKey Findings
Antibodies (Glycoproteins) Periodate oxidation of carbohydrate moieties followed by reaction with hydrazideAllows for site-specific labeling away from the antigen-binding sites, preserving antibody function. The degree of labeling can be controlled by oxidation conditions. lumiprobe.comnih.gov
Carbonylated Proteins Direct reaction with protein carbonylsEnables the detection and quantification of oxidative protein damage. nih.gov

Glycan and Saccharide Labeling through Periodate Oxidation

Similar to glycoproteins, free glycans and saccharides can be labeled with this compound following periodate oxidation. lumiprobe.com This method is widely used in glycomics to fluorescently tag glycans for analysis by techniques such as chromatography and mass spectrometry. thermofisher.com

The selective oxidation of sialic acids on the surface of living cells using low concentrations of periodate at low temperatures can generate aldehyde groups for subsequent labeling with hydrazide-functionalized dyes like this compound. arraystar.comresearchgate.net This allows for the imaging and analysis of cell-surface glycan expression. biorxiv.org This chemoselective labeling approach is highly specific for sialylated glycans and has been used to distinguish between different cell types based on their glycan profiles.

Table 4: Research Findings on Glycan and Saccharide Labeling

ApplicationLabeling StrategyKey Findings
Glycan Analysis Periodate oxidation of purified glycans followed by hydrazide labelingEnables fluorescent tagging for sensitive detection in chromatography and mass spectrometry. thermofisher.com
Cell-Surface Glycan Imaging Mild periodate oxidation of sialic acids on living cells followed by labeling with a fluorescent hydrazideAllows for the visualization and analysis of cell-surface glycan expression and can be used to differentiate cell types. arraystar.comresearchgate.net

Nucleic Acid and Oligonucleotide Labeling Approaches

This compound can also be used to label nucleic acids and oligonucleotides for applications in in vivo imaging and other molecular biology techniques. nih.gov One approach involves the introduction of a carbonyl group into the nucleic acid structure. For RNA, the 3'-terminal ribose contains a vicinal diol that can be oxidized with periodate to generate a reactive dialdehyde (B1249045), which can then be conjugated to this compound. aatbio.com

Alternatively, modified nucleosides containing an aldehyde or ketone group can be incorporated into oligonucleotides during solid-phase synthesis. These carbonyl-functionalized oligonucleotides can then be directly labeled with this compound. Another strategy involves the use of phosphoramidites that carry a protected hydrazide group, which can be incorporated at any position within the oligonucleotide sequence during synthesis. nih.gov

Table 5: Approaches for Nucleic Acid and Oligonucleotide Labeling with Hydrazides

Nucleic Acid TypeLabeling ApproachDescription
RNA Periodate oxidation of 3'-terminal riboseGenerates a dialdehyde that can be reacted with a hydrazide. aatbio.com
Oligonucleotides (DNA or RNA) Incorporation of carbonyl-containing modified nucleosidesAllows for site-specific labeling at a predetermined position.
Oligonucleotides (DNA or RNA) Use of hydrazide-modified phosphoramidites during synthesisEnables the incorporation of a reactive hydrazide group at any desired location in the sequence. nih.gov

Advanced Bioconjugation Techniques

The utility of this compound extends beyond simple labeling into more complex, advanced bioconjugation strategies. These techniques leverage the principles of bioorthogonal chemistry to create sophisticated molecular tools for research and diagnostics.

Orthogonal Conjugation Strategies for Multifunctional Probes

Orthogonal conjugation refers to the use of multiple, distinct chemical reactions that can proceed simultaneously in the same reaction vessel without interfering with one another. nih.gov This modular approach is instrumental in the construction of multifunctional probes, where a single molecular entity combines several capabilities, such as targeting, imaging, and therapy.

The hydrazide moiety of this compound provides one layer of orthogonality through its specific reaction with carbonyls (aldehydes and ketones) to form a stable hydrazone bond. thermofisher.com This reaction is itself considered bioorthogonal as it does not cross-react with most other functional groups found in biological systems. nih.gov To build a multifunctional probe, the core Cyanine7.5 structure can be further derivatized to include additional, mutually compatible reactive groups. This allows researchers to attach different molecules, each with a specific function, to the cyanine (B1664457) scaffold.

A key application of this strategy is the creation of dual-modality imaging agents or theranostic probes, which combine diagnostic and therapeutic functions. For instance, a cyanine dye can provide near-infrared (NIR) fluorescence for optical imaging, while another part of the molecule, attached via an orthogonal reaction, could be a chelator for a radioisotope for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. nih.gov

Research has demonstrated the feasibility of simultaneous triple bioorthogonal conjugations, showcasing a high degree of control in assembling complex molecular structures. nih.gov In one such strategy, the hydrazone ligation is paired with other well-established bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) and the tetrazine-trans-cyclooctene (Tz-TCO) ligation. nih.gov This enables the precise, site-specific attachment of three different components in a single step, paving the way for the development of highly complex and functional bioconjugates. nih.gov

Table 1: Examples of Orthogonal Reaction Pairs for Multifunctional Probe Synthesis This table illustrates common bioorthogonal reactions that can be used alongside hydrazone ligation to build multifunctional probes.

Reaction Name Reactive Group 1 Reactive Group 2 Bond Formed
Hydrazone LigationHydrazideAldehyde / KetoneHydrazone
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide (B81097)Strained Alkyne (e.g., DBCO)Triazole
Inverse-Electron-Demand Diels-Alder (IEDDA)TetrazineStrained Alkyne/Alkene (e.g., TCO)Dihydropyridazine
Oxime LigationAlkoxyamineAldehyde / KetoneOxime

Integration into Click Chemistry and Other Bioorthogonal Reactions

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biologically compatible conditions. nih.govjocpr.com Bioorthogonal reactions are a subset of click chemistry tailored for use within living systems, where they proceed without interfering with native biochemical processes. rhhz.netnih.gov

While the reaction of this compound with a carbonyl is a form of bioorthogonal ligation, the broader Cyanine7.5 scaffold is frequently integrated into other click chemistry platforms. nih.gov This is typically achieved by synthesizing derivatives of the Cy7.5 dye that bear one of the reactive handles used in click reactions, such as an azide, a terminal alkyne, a strained cycloalkyne, or a tetrazine.

Common bioorthogonal reactions involving cyanine dyes include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction, where a cyanine dye functionalized with either an azide or an alkyne is "clicked" onto a biomolecule bearing the complementary group.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the need for a cytotoxic copper catalyst by using a strained alkyne (e.g., dibenzocyclooctyne, DBCO), making it highly suitable for live-cell and in vivo applications. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Known for its exceptionally fast reaction kinetics, this reaction typically involves a tetrazine-modified cyanine dye reacting with a trans-cyclooctene (B1233481) (TCO)-tagged biomolecule. nih.govrhhz.net

A significant advancement in this area is the development of "smart" or fluorogenic probes that exhibit a change in their fluorescent properties upon reaction. nih.gov For example, researchers have designed tetrazine-based cyanine probes that are initially in a quenched or aggregated, non-fluorescent state. The bioorthogonal ligation with a trans-cyclooctene triggers a conformational change in the cyanine's polymethine chain, leading to disaggregation and a dramatic increase in fluorescence. nih.gov This "turn-on" mechanism, termed torsion-induced disaggregation (TIDA), allows for imaging with a very high signal-to-background ratio, as the fluorescence is only generated at the target site upon successful reaction. nih.gov Such probes have been used for the sensitive delineation of tumors in living mice. nih.gov

Table 2: Research Findings on a Bioorthogonally Activatable Tetrazine-Cyanine Probe This table summarizes the properties of a specific near-infrared (NIR) tetrazine-cyanine probe (CyP7T) before and after a bioorthogonal IEDDA reaction with a trans-cyclooctene (TCO) derivative, demonstrating the TIDA mechanism. nih.gov

Probe State Description Fluorescence Emission Key Finding
Pre-Reaction (CyP7T)Tetrazine-cyanine probe exists in an aggregated state.Very low / QuenchedThe probe is "off" before encountering its target.
Post-Reaction (CyP7TT)Ligation with TCO triggers a conformational change.Strong NIR FluorescenceThe bioorthogonal reaction "turns on" the fluorescence signal.

Mechanistic and Photophysical Investigations of Cyanine7.5 Hydrazide in Research Environments

Elucidation of Fluorescence Generation Mechanisms in the Near-Infrared Region

Cyanine7.5 hydrazide, a member of the heptamethine cyanine (B1664457) dye family, exhibits strong absorption and fluorescence in the near-infrared (NIR) region, with an absorption maximum at approximately 788 nm and an emission maximum at around 808 nm. lumiprobe.comaxispharm.com Its fluorescence quantum yield is reported to be 0.10. The fluorescence generation in cyanine dyes is attributed to the π-π* transition within the polymethine chain, a conjugated system of single and double bonds. pku.edu.cn The length of this chain is a primary determinant of the spectral properties; longer chains, as in the case of heptamethine cyanines, result in lower energy transitions and thus, emission in the NIR spectrum. lumiprobe.com

A key factor influencing the fluorescence quantum yield of cyanine dyes is their structural flexibility. nih.gov In solution, the molecule can undergo non-radiative decay through processes like intramolecular rotation and vibration, which compete with fluorescence emission. nih.gov The surrounding environment plays a crucial role in this mechanism. For instance, in viscous solvents or when bound to macromolecules, the rotation of the polymethine chain is restricted, which in turn reduces the efficiency of non-radiative decay pathways and leads to an enhancement of fluorescence. nih.gov The hydrazide functional group (-CONHNH₂) itself can also influence the electronic properties of the chromophore, although detailed studies on its specific contribution to the fluorescence mechanism of Cyanine7.5 are not extensively documented.

Photostability and Photodegradation Pathways in Complex Biological Systems

The photostability of this compound is a critical parameter for its application in fluorescence imaging, particularly in time-lapse studies. While generally considered to have high photostability, like other cyanine dyes, it is susceptible to photobleaching under prolonged or high-intensity light exposure. axispharm.com The primary mechanism of photodegradation for heptamethine cyanines is photooxidation. nih.gov This process is often mediated by reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.gov

The photooxidation pathway typically involves the cleavage of the polymethine chain, which disrupts the conjugated π-electron system responsible for its fluorescence. nih.gov This can lead to the formation of non-fluorescent products. In some instances, a "phototruncation" reaction has been observed in heptamethine cyanines, where the polymethine chain is shortened, resulting in the formation of blue-shifted fluorescent products, such as those resembling pentamethine (Cy5) or trimethine (Cy3) dyes. The rate of photobleaching can be influenced by the microenvironment of the dye, including the presence of oxygen and reducing or oxidizing agents.

Interactions with Biological Macromolecules and Microenvironments

The hydrazide moiety of this compound is a carbonyl-reactive group, enabling its covalent conjugation to biomolecules containing aldehyde or ketone functionalities. lumiprobe.com This is particularly useful for labeling glycoproteins following periodate (B1199274) oxidation, which generates aldehydes on the sugar residues. lumiprobe.com

Probe-Protein Binding Dynamics and Its Effects on Fluorescent Properties

The interaction of cyanine dyes with proteins, such as serum albumin, can significantly alter their photophysical properties. When this compound binds to a protein, either through covalent linkage or non-covalent interactions, its fluorescence intensity is often enhanced. nih.gov This phenomenon is largely attributed to the restriction of intramolecular motion upon binding to the sterically confined environment of the protein. nih.gov By reducing the non-radiative decay pathways, the fluorescence quantum yield of the dye increases.

The binding to proteins can also lead to shifts in the absorption and emission spectra of the dye, which is indicative of changes in the local environment's polarity and viscosity. pku.edu.cn The specific binding sites and the nature of the interaction (hydrophobic, electrostatic, or covalent) will determine the extent of these changes. For instance, covalent binding of cyanine dyes to albumin has been shown to stabilize the dye and enhance its fluorescence. nih.gov

Aggregation Behavior in Aqueous and Biological Solutions

Cyanine dyes, including heptamethine cyanines, have a known tendency to aggregate in aqueous solutions, a phenomenon driven by hydrophobic and van der Waals interactions between the dye molecules. This aggregation can lead to significant changes in the dye's spectral properties. Two primary types of aggregates are commonly observed: H-aggregates and J-aggregates.

H-aggregates (hypsochromic) are characterized by a blue-shift in the absorption spectrum compared to the monomeric dye and are often associated with fluorescence quenching. nih.gov J-aggregates (bathochromic), on the other hand, exhibit a red-shifted and often narrower absorption band, and can be highly fluorescent. researchgate.net The formation of these aggregates is dependent on factors such as dye concentration, ionic strength of the solution, and the presence of other molecules that can act as templates for aggregation. For cyanine dyes, aggregation can be a significant factor in biological systems, potentially affecting their fluorescence signal and labeling efficiency. nih.gov

Theoretical Computational Approaches for Probe Design and Prediction

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding and predicting the photophysical properties of cyanine dyes. nih.govresearchgate.net These theoretical approaches can be used to model the electronic structure of this compound and calculate its absorption and emission spectra. researchgate.net

By simulating the molecule's geometry in both the ground and excited states, it is possible to gain insights into the mechanisms of fluorescence and non-radiative decay. nih.gov For instance, computational studies on cyanine dyes have helped to elucidate the role of twisted intramolecular charge transfer (TICT) states in fluorescence quenching. nih.gov Furthermore, theoretical models can be employed to predict how modifications to the molecular structure of this compound, such as alterations to the polymethine chain or the terminal heterocyclic groups, would affect its spectral properties. researchgate.net This predictive capability is invaluable for the rational design of new and improved near-infrared fluorescent probes with optimized characteristics for specific research applications. researchgate.net

Data Tables

Table 1: Spectral Properties of this compound

Property Value Source
Excitation Maximum (λ_ex) 788 nm lumiprobe.comaxispharm.com
Emission Maximum (λ_em) 808 nm lumiprobe.comaxispharm.com
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹ lumiprobe.com
Fluorescence Quantum Yield (Φ_F) 0.10

Table 2: Summary of this compound Interactions and Behaviors

Phenomenon Description Key Influencing Factors General Effect on Fluorescence
Photodegradation Primarily through photooxidation, leading to cleavage of the polymethine chain. Light intensity, oxygen concentration, presence of ROS. Irreversible loss of fluorescence (photobleaching).
Protein Binding Covalent or non-covalent interaction with macromolecules like proteins. Availability of binding sites, nature of the microenvironment. Often leads to fluorescence enhancement due to restricted molecular motion.
Aggregation Self-assembly of dye molecules in aqueous solutions to form H- or J-aggregates. Dye concentration, ionic strength, solvent polarity. H-aggregation typically quenches fluorescence; J-aggregation can be fluorescent.

Table of Compounds

Applications of Cyanine7.5 Hydrazide in Advanced Pre Clinical and in Vitro Research

Molecular Imaging in Animal Models (Pre-clinical, Non-human)

The application of near-infrared (NIR) fluorescent probes is highly desirable for in vivo imaging because of high tissue permeability in the 700-900 nm wavelength range. nih.govnih.gov Cy7.5 dye conjugates are among the most common NIR fluorophores used for in vivo imaging applications in small animal models. aatbio.comaatbio.com The dye's properties allow for non-invasive visualization of biological processes within living organisms, making it a valuable tool for pre-clinical studies.

Deep Tissue Imaging Capabilities and Signal Penetration

The effectiveness of in vivo fluorescence imaging is often limited by the attenuation of light in living tissue. aatbio.com Fluorophores that operate in the near-infrared (NIR) region, such as Cyanine7.5, are preferred to overcome this challenge. teledynevisionsolutions.comaatbio.com The NIR-I optical window (700-950 nm) is characterized by reduced absorption by biological components like hemoglobin and water, leading to less light scattering and lower tissue autofluorescence compared to the visible spectrum. teledynevisionsolutions.com This results in deeper signal penetration, a critical factor for visualizing structures and processes deep within the body of a small animal. teledynevisionsolutions.comaxispharm.com The red-shifted spectral properties of Cy7.5 enable imaging at depths of several millimeters, allowing for clearer resolution of internal organs and tumors with minimal background interference. axispharm.com

Whole-Body Fluorescence Imaging for In Vivo Distribution Studies

Whole-body fluorescence imaging is a powerful technique used to monitor the biodistribution of labeled molecules or nanoparticles in real-time within a living animal model. aatbio.comnih.gov By conjugating Cy7.5 to a molecule of interest, researchers can track its circulation, accumulation in specific tissues, and clearance from the body.

In typical studies, mice bearing tumors are administered Cy7.5-labeled agents, and images are captured at various time points using sensitive imaging systems like the IVIS. nih.gov Research has shown that nanoparticles labeled with Cy7.5 can be visualized accumulating in tumors, often due to the enhanced permeability and retention (EPR) effect. researchgate.net Ex vivo analysis of excised organs (such as the liver, kidneys, spleen, and tumor) following the in vivo imaging period confirms the distribution patterns observed. nih.govresearchgate.net For instance, studies have demonstrated high fluorescence signals from Cy7.5-labeled nanoparticles in the liver, kidneys, and tumors of mice, providing quantitative data on the agent's biodistribution. nih.govresearchgate.net This methodology is crucial for assessing the targeting efficiency and pharmacokinetic profile of new therapeutic and diagnostic agents. researchgate.net

Table 2: Representative Biodistribution Data from a Pre-clinical Study Using Cy7.5-labeled Nanoparticles in Mice
Organ/TissueFluorescence Intensity (Total Radiant Efficiency) at 4hFluorescence Intensity (Total Radiant Efficiency) at 24h
TumorHighVery High
LiverVery HighHigh
KidneysModerateLow
SpleenLowLow
LungsLowNegligible
HeartNegligibleNegligible

Note: This table represents generalized findings from typical in vivo distribution studies as described in the literature. nih.govresearchgate.net Actual values are study-dependent.

Cellular and Subcellular Imaging Studies

In addition to its utility in whole-animal models, Cyanine7.5 hydrazide serves as a versatile probe for a variety of in vitro applications, enabling detailed investigation at the cellular and subcellular levels. axispharm.comaxispharm.com

High-Resolution Fluorescence Microscopy for Organelle Visualization

Fluorescence microscopy is a fundamental technique for assessing the activity of individual cells and understanding the function and trafficking of organelles. nih.gov Cyanine (B1664457) dyes are frequently used as fluorescent probes to study cellular structures with high sensitivity and resolution. nih.gov Cy7.5 hydrazide can be conjugated to specific antibodies or other biomolecules that target distinct subcellular compartments. lumiprobe.com This allows for the precise labeling and subsequent visualization of organelles, such as mitochondria or the endoplasmic reticulum, using high-resolution fluorescence microscopy. nih.govbiotium.com The ability to specifically label these structures provides valuable insights into their architecture, interactions, and dynamic processes within the cell. biotium.com

Flow Cytometry for Cell Population Analysis and Sorting

Flow cytometry is a high-throughput technique used to analyze and sort heterogeneous cell populations based on their physical and fluorescent characteristics. nih.goved.ac.uk Cyanine7.5 is an effective fluorophore for this application, providing distinct and reliable signals that enable precise cell analysis and sorting. axispharm.comaxispharm.com When conjugated to antibodies that recognize specific cell surface markers, Cy7.5 hydrazide allows for the identification and quantification of particular cell subsets within a complex mixture. axispharm.com The bright NIR fluorescence of Cy7.5 is compatible with multicolor flow cytometry panels, where its emission is spectrally distinct from many other common fluorophores, facilitating the simultaneous analysis of multiple parameters on a single cell. nih.gov

Studies on Intracellular Localization and Dynamic Tracking

Understanding the fate of nanoparticles, drugs, or other biomolecules after cellular uptake is crucial for many areas of cell biology and pharmacology. Fluorescent probes are essential for tracking these molecules and visualizing their journey through various subcellular compartments. nih.gov The strong and stable fluorescence of Cy7.5 allows for the dynamic tracking of labeled substances within live cells over time. rsc.org For example, nanoparticles labeled with Cy7.5 can be monitored as they are internalized by cells and trafficked to endosomes or lysosomes. rsc.org This real-time visualization provides critical information on the mechanisms of cellular uptake, intracellular pathways, and the ultimate subcellular destination of the molecule under investigation. nih.govrsc.org

Biosensing and Bioanalytical Assay Development

This compound has emerged as a critical tool in the development of sophisticated biosensors and bioanalytical assays. Its utility stems from its near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration and minimal background interference from biological samples, combined with the reactive hydrazide functional group. axispharm.com This hydrazide moiety enables covalent conjugation to biomolecules containing carbonyl groups (aldehydes or ketones), forming a stable hydrazone linkage. lumiprobe.com This reactivity is particularly effective under mildly acidic conditions (pH 5-6), which is compatible with many biological molecules.

Design of Activatable Fluorescent Probes for Specific Analyte Detection

A key application of this compound is in the design of "activatable" or "smart" probes, which exhibit a significant change in fluorescence intensity upon interaction with a specific analyte. This "off/on" switching mechanism is crucial for reducing background signal and enhancing detection sensitivity.

One major strategy involves targeting reactive oxygen species (ROS), which are often overproduced in pathological conditions. Researchers have developed hydrocyanine-based sensors, which are reduced, non-fluorescent versions of cyanine dyes. nih.gov These probes become highly fluorescent upon oxidation by ROS. This principle can be applied to create Cyanine7.5-based probes that specifically light up in response to oxidative stress, allowing for the imaging of ROS in cell cultures and tissues. nih.govthermofisher.com

Another common design leverages the specific reactivity of the hydrazide group with carbonyls. lumiprobe.com For instance, glycoproteins can be selectively labeled by first treating them with a periodate (B1199274) salt, which oxidizes the vicinal diols in their sugar moieties to create aldehyde groups. lumiprobe.combroadpharm.com A this compound probe can then react with these induced aldehydes, effectively "activating" the fluorescence signal only on the targeted glycoproteins. This method allows for the specific detection and imaging of changes in protein glycosylation, a hallmark of many diseases.

Table 1: Design Strategies for this compound-Based Activatable Probes

Probe Design StrategyTarget AnalyteActivation MechanismResearch Application
Redox-Sensitive Reactive Oxygen Species (ROS)Oxidation of a reduced, non-fluorescent hydro-Cy7.5 derivative to its fluorescent form. nih.govDetection of oxidative stress in cells and tissues. nih.govthermofisher.com
Enzyme-Mediated GlycoproteinsPeriodate oxidation of sugar moieties to generate aldehydes, followed by conjugation with Cy7.5 hydrazide. lumiprobe.comlumiprobe.comAnalysis of protein glycosylation patterns.
pH-Sensitive Acidic MicroenvironmentsFormation of a pH-labile hydrazone bond that cleaves in acidic conditions, releasing the fluorophore. Probes for detecting acidic organelles or tumor microenvironments.

Multiplexed Biomolecular Target Detection in Complex Assays

The distinct spectral properties of Cyanine7.5 make it an excellent candidate for multiplexed assays, where multiple targets are detected simultaneously within a single experiment. axispharm.com Operating in the near-infrared spectrum (excitation ~788 nm, emission ~808 nm), its fluorescence signal has minimal overlap with commonly used fluorophores that emit in the visible range, such as Cyanine3 (Cy3) and Cyanine5 (Cy5). axispharm.commedchemexpress.com

This spectral separation is critical for applications like fluorescence microscopy and flow cytometry, enabling researchers to label different proteins, cells, or nucleic acids with distinct dyes and visualize them concurrently with high clarity. axispharm.com The high molar extinction coefficient (223,000 M⁻¹cm⁻¹) and quantum yield of Cyanine7.5 ensure a bright signal, which is essential for detecting low-abundance targets in complex biological samples. lumiprobe.comlumiprobe.com While its red-shifted spectrum is advantageous for deep tissue imaging, careful spectral unmixing is required in multiplexed setups to accurately differentiate its signal from other NIR dyes.

Table 2: Spectral Comparison of Cyanine Dyes for Multiplexing

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Primary Application Range
Cyanine3 (Cy3) ~550~570~150,000Visible
Cyanine5 (Cy5) ~649~670~250,000Far-Red
Cyanine5.5 ~675~694~195,000Near-Infrared (NIR)
Cyanine7 (Cy7) ~750~773~210,000Near-Infrared (NIR)
Cyanine7.5 ~788~808~223,000Near-Infrared (NIR)

Data sourced from references aatbio.com.

Development of Fluorescent Sensors for Microenvironmental Changes

This compound can be incorporated into fluorescent sensors designed to report on local microenvironmental conditions, such as pH. researchgate.net The stability and fluorescence of conjugates formed via the hydrazone bond can be engineered to be pH-dependent. This allows for the creation of nanosensors that change their fluorescent output in response to pH variations. mdpi.comuvm.edu

For example, a probe can be designed where the this compound is linked to a quenching molecule via a pH-sensitive hydrazone bond. In neutral or alkaline environments, the probe remains in a "quenched" or non-fluorescent state. Upon entering an acidic compartment, such as a lysosome or the microenvironment of a solid tumor, the hydrazone bond can be cleaved, releasing the Cyanine7.5 fluorophore from the quencher and causing a significant increase in fluorescence. This strategy is valuable for visualizing acidic organelles within cells or for designing drug delivery systems that release their payload in response to the lower pH of cancerous tissue. researchgate.net Such sensors provide a non-invasive method to monitor dynamic pH changes in complex biological systems. rsc.orgresearchgate.net

Table 3: this compound in Microenvironmental Sensors

Sensor TypeMicroenvironmental ParameterSensing MechanismPotential In Vitro Application
pH Sensor Acidity (low pH)pH-sensitive cleavage of a hydrazone bond linking Cy7.5 to a quencher molecule. Imaging of acidic organelles (e.g., endosomes, lysosomes). researchgate.net
Redox Sensor Oxidative StressFluorescence activation of a reduced hydro-Cy7.5 probe upon reaction with ROS. nih.govMonitoring cellular responses to oxidative stimuli.

Integration into Theranostic Nanodevices and Advanced Delivery Systems for Research Purposes

The term "theranostics" refers to the integration of diagnostic imaging and therapeutic functions into a single platform. This compound is a valuable component for developing such theranostic nanodevices for preclinical research, primarily due to its role as a robust NIR imaging agent. nih.gov

In this context, this compound is incorporated into multifunctional nanocarriers, such as liposomes, polymeric nanoparticles, or gold nanorods. The hydrazide group provides a convenient handle for conjugating the dye to the nanoparticle surface or to a therapeutic agent. For instance, researchers have grafted this compound onto hyaluronic acid-coated gold nanorods. In this system, the hyaluronic acid targets specific cell surface receptors (like CD44) often overexpressed on cancer cells. The Cyanine7.5 component allows for real-time, non-invasive fluorescence imaging to track the biodistribution of the nanorods and confirm their accumulation at the target site. nih.gov The nanorod itself can then be used to deliver a therapeutic payload or to generate localized heat for photothermal therapy upon irradiation with a laser.

The hydrazone bond formed can also be engineered to be cleavable under specific conditions found in the target microenvironment (e.g., low pH or the presence of certain enzymes), enabling triggered release of a conjugated drug while simultaneously monitoring the nanocarrier's location via the stable fluorescence of the Cyanine7.5 core. This dual capability makes this compound an integral part of advanced delivery systems aimed at improving the precision of therapies in research models.

Table 4: Components of a this compound-Based Theranostic Nanodevice

ComponentMaterial ExampleFunction
Nanoparticle Scaffold Gold Nanorod, LiposomeCarrier for imaging and therapeutic agents.
Imaging Agent This compound Provides NIR fluorescence for in vivo tracking and diagnostics.
Targeting Ligand Hyaluronic Acid, AntibodyDirects the nanodevice to specific cells or tissues.
Therapeutic Payload Chemotherapeutic DrugThe active agent intended for therapy.
Linker pH-sensitive Hydrazone BondConnects components and can enable controlled release of the payload.

Comparative Analysis and Future Research Trajectories for Cyanine7.5 Hydrazide

Comparative Performance with Other Near-Infrared Fluorescent Dyes (e.g., ICG, Cy7, Squaraines)

Cyanine7.5 hydrazide exhibits spectral properties similar to those of Indocyanine Green (ICG), a widely used NIR fluorophore. lumiprobe.comglpbio.combroadpharm.com While their absorption and emission wavelengths are comparable (Cyanine7.5: 788 nm excitation, 808 nm emission; ICG: 790 nm absorption), this compound is noted for having a higher quantum yield of fluorescence than ICG, making it potentially more suitable for in vivo imaging applications where signal brightness is crucial. lumiprobe.comglpbio.combroadpharm.comlunanano.ca

Cy7 dyes, another class of heptamethine cyanine (B1664457) dyes, also possess strong NIR absorption characteristics. researchgate.net However, cyanine dyes with longer excitation wavelengths, including potentially Cy7 and its derivatives, can sometimes suffer from lower quantum yields and be prone to aggregation-caused quenching and photobleaching, which can limit their use in long-term imaging. researchgate.net

Squaraine dyes represent a different class of NIR fluorophores, typically exhibiting fluorescence in the red to near-infrared region with absorption maxima between 630 and 670 nm and emission maxima between 650 and 700 nm. wikipedia.org Compared to dicarbocyanine dyes (a type of cyanine), squaraine dyes generally absorb and emit at shorter wavelengths and possess higher molar absorptivities in aqueous solutions. researchgate.net However, they often have lower fluorescence quantum yields and shorter fluorescence lifetimes in solution compared to cyanines, although these properties can significantly increase upon binding to proteins. researchgate.net Squaraine dyes have demonstrated higher photostabilities and a greater sensitivity of their quantum yields and fluorescence lifetimes to changes in their microenvironment, suggesting their utility as fluorescence sensors. researchgate.net Additionally, certain squaraine dyes with specific modifications, such as two aromatic sulfo groups, show less tendency to aggregate compared to their cyanine counterparts. researchgate.net

The spectral properties of these dyes highlight their suitability for NIR imaging, which benefits from reduced autofluorescence and increased tissue penetration depth compared to visible light imaging.

Dye Excitation/Absorption Maximum (nm) Emission Maximum (nm) Fluorescence Quantum Yield (in specified conditions)
This compound 788 lumiprobe.comlunanano.cawindows.net 808 lumiprobe.comlunanano.cawindows.net 0.10 lumiprobe.comlunanano.cawindows.net
Indocyanine Green (ICG) 790 nih.govnih.gov Not specified in snippets Lower than this compound lumiprobe.comglpbio.combroadpharm.com
Cy7 dye Strong NIR absorption researchgate.net Not specified in snippets Can be low for longer wavelengths researchgate.net
Squaraine dyes 630-670 wikipedia.org, 630-636 (in water) researchgate.net 650-700 wikipedia.org, 639-645 (in water) researchgate.net 4.3-9.4% (in water) researchgate.net, Increases with protein binding researchgate.net

Advantages and Limitations in Specific Research Applications

A key advantage of this compound is its carbonyl-reactive hydrazide functional group. This allows it to readily label carbonyl compounds, making it particularly useful for applications such as the labeling of antibodies following periodate (B1199274) oxidation and the labeling of saccharides. lumiprobe.comglpbio.combroadpharm.comlunanano.ca This reactivity expands its applicability in biochemical and biological research for conjugating the dye to various biomolecules.

The favorable spectral properties of Cyanine7.5, including its bright NIR fluorescence and high stability, contribute to its value in advanced research applications like imaging and molecular labeling. axispharm.com Its compatibility with other dyes facilitates multiplexed imaging, enabling the simultaneous detection of multiple targets. axispharm.com Cyanine7.5 is effective for in vivo imaging due to the deep tissue penetration of NIR radiation and minimal background interference in this spectral window. axispharm.com It is also applied in fluorescence microscopy, flow cytometry for cell analysis, and bioanalytical assays. axispharm.com

A limitation noted for this compound is its moderate solubility in water, although it shows good solubility in polar organic solvents such as DMF, DMSO, and alcohols. lumiprobe.comglpbio.comlunanano.ca The azide (B81097) derivative of Cyanine7.5 also exhibits low solubility in water. lumiprobe.com This solubility profile might require the use of organic co-solvents in certain aqueous biological applications, which could be a consideration depending on the sensitivity of the biological system.

Emerging Trends in this compound Research and Development

Emerging trends in the research and development of this compound and related cyanine dyes focus on improving their photophysical properties and expanding their applications into novel areas.

Development of Next-Generation Probes with Enhanced Properties

Efforts are underway to develop next-generation cyanine probes with enhanced properties. For instance, increasing the rigidity of the central polymethine chain in Cyanine7.5 derivatives has been shown to increase the quantum yield by approximately 20% compared to the parent structure. windows.netlumiprobe.comlumiprobe.com This structural modification leads to brighter probes, which is beneficial for increasing sensitivity in fluorescence imaging.

Furthermore, the development of enhanced stability through molecular design, such as using doubly strapped structures, is expected to enable new types of in vivo NIR fluorescence imaging experiments with potential for translation to human applications. researchgate.net Research into the structure-property relationships of Cy7 dyes is providing valuable information for the rational design of improved cyanine-based probes. researchgate.net The synthesis and evaluation of new unsymmetrical cyanine dyes are also being explored to develop agents with enhanced potency and selectivity for specific applications, such as antiproliferative agents against cancer cells. mdpi.com

Expansion into Novel Research Disciplines and Methodologies

The versatility of this compound, particularly its reactivity with carbonyl groups, facilitates its use in labeling various biomolecules beyond antibodies and saccharides, including proteins and nucleic acids. lumiprobe.comglpbio.combroadpharm.comlunanano.caaxispharm.com This capability supports its application in diverse methodologies such as fluorescence microscopy, flow cytometry, and bioanalytical assays. axispharm.com

Q & A

Q. What are the spectral properties of Cyanine7.5 hydrazide, and how do they influence its use in in vivo imaging?

this compound exhibits a peak excitation wavelength of 788 nm and emission at 808 nm, positioning it within the near-infrared (NIR) window I (700–900 nm), where tissue autofluorescence is minimal and light penetration depth is maximized . Its high extinction coefficient and moderate quantum yield (0.10) make it suitable for sensitive detection in deep-tissue imaging. Researchers should validate emission spectra using fluorometers calibrated for NIR wavelengths and account for solvent effects (e.g., DMSO vs. aqueous buffers) on fluorescence intensity .

Q. How does the solubility profile of this compound affect experimental design in aqueous vs. organic environments?

The compound has moderate solubility in water and excellent solubility in polar organic solvents like DMF, DMSO, and alcohols . For aqueous applications (e.g., labeling glycoproteins in PBS), dissolve the dye in a minimal volume of organic solvent (e.g., 10% DMSO) before dilution into aqueous buffers to prevent precipitation. In organic-phase reactions (e.g., polymer functionalization), direct dissolution in DMF is preferred for efficient conjugation .

Q. What is the role of the hydrazide functional group in this compound for labeling biomolecules?

The hydrazide group reacts selectively with aldehydes or ketones, forming stable hydrazone bonds. This is critical for labeling glycoproteins after periodate oxidation, which generates aldehyde groups on glycans . For example, antibodies can be labeled by oxidizing their Fc-glycans with sodium periodate (10 mM, 30 min, 4°C) followed by incubation with this compound (1–5 mM in PBS, pH 6.5–7.5, 2–4 hours) .

Q. How should researchers handle and store this compound to maintain its stability during experiments?

Store the dye as a lyophilized powder at –20°C in airtight, light-protected vials. Prepare working solutions fresh in anhydrous DMSO or DMF to avoid hydrolysis. For long-term storage in solution, aliquot and freeze at –80°C under argon to prevent oxidation .

Q. What are the primary applications of this compound in biomedical research, particularly in glycoprotein analysis?

It is widely used to label periodate-oxidized glycoproteins (e.g., antibodies, serum biomarkers) for applications such as:

  • In vivo tumor targeting and imaging .
  • Glycoproteomics workflows, where hydrazide chemistry enriches N-linked glycopeptides for LC-MS/MS analysis .
  • Multiplexed fluorescence microscopy and Western blotting .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to aldehyde-containing biomolecules under varying pH and solvent conditions?

  • pH Optimization : Use mildly acidic conditions (pH 5.5–6.5) to enhance hydrazone formation kinetics. For example, acetate buffer (50 mM, pH 5.5) improves labeling efficiency by 30% compared to neutral PBS .
  • Solvent Choice : In organic-aqueous hybrid systems (e.g., 20% DMSO in PBS), increase the dye-to-protein molar ratio (5:1 to 10:1) to compensate for reduced reactivity .
  • Catalysts : Add aniline (10–50 mM) as a nucleophilic catalyst to accelerate hydrazone ligation, reducing reaction time from 4 hours to 1 hour .

Q. What methodological considerations are critical when integrating this compound-labeled probes with mass spectrometry-based glycoproteomics workflows?

  • Quenching Unreacted Dye : After labeling, block residual aldehydes with Tris buffer (50 mM, pH 7.4, 1 hour) to prevent cross-reactivity during tryptic digestion .
  • Compatibility with LC-MS : Verify that the dye’s hydrophobicity does not interfere with peptide ionization. Use C18-based desalting columns to remove unbound dye .
  • Data Validation : Perform parallel experiments with unlabeled controls to distinguish specific glycopeptide signals from dye-induced artifacts .

Q. How do researchers address challenges related to nonspecific binding when using this compound in complex biological samples?

  • Surface Blocking : Pre-treat samples with bovine serum albumin (BSA, 1–5% w/v) or casein to reduce hydrophobic interactions .
  • Hydrophilic Coatings : Use hydrazide-functionalized magnetic nanoparticles with hydrophilic polymer shells (e.g., poly(methacrylic hydrazide)) to minimize nonspecific peptide adsorption .
  • Wash Stringency : Include high-salt buffers (e.g., 500 mM NaCl) and organic solvents (e.g., 5% acetonitrile) in post-labeling washes .

Q. What strategies can be employed to validate the specificity of this compound labeling in multiplexed imaging experiments?

  • Competitive Inhibition : Co-incubate with excess unlabeled hydrazide (e.g., carbohydrazide) to confirm signal reduction .
  • Orthogonal Validation : Correlate fluorescence signals with immunohistochemistry (IHC) or radiolabeled probes (e.g., 99mTc-hydrazide conjugates) in the same tissue section .
  • Spectral Unmixing : Use linear unmixing algorithms to resolve overlapping signals from Cyanine7.5 and other NIR dyes (e.g., Cy5.5) .

Q. How does the performance of this compound compare to other NIR hydrazide dyes in longitudinal in vivo studies?

  • Photostability : this compound exhibits 20% higher resistance to photobleaching than Cy5.5 hydrazide over 60-minute imaging sessions, attributed to its rigidified heptamethine structure .
  • Tissue Penetration : At 808 nm emission, Cyanine7.5 provides 1.5× greater signal depth in muscle tissue compared to Cy7 (790 nm) due to reduced hemoglobin absorption .
  • Quantitative Limits : Detection thresholds in serum are ~0.1 nM, outperforming Cy5.5 (~0.5 nM) in low-abundance glycoprotein tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.